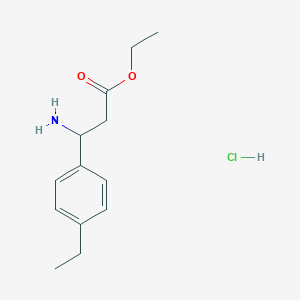

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CAS 502841-88-5) is a β-amino acid ester derivative with the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.75 g/mol . It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of chiral molecules and active pharmaceutical ingredients (APIs). The compound features a 4-ethylphenyl substituent on the β-carbon of the propanoate backbone, with an ethyl ester group and a hydrochloride salt enhancing its stability and solubility for industrial applications. Suppliers such as Biosynce Pharmatech emphasize its high purity (>95%) and provide comprehensive documentation, including COA, MOA, and MSDS, ensuring compliance with regulatory standards .

Properties

IUPAC Name |

ethyl 3-amino-3-(4-ethylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDHHQJLCZDXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromo-3-(4-ethylphenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including substitutions and modifications that are essential for developing new compounds.

Biology

- Enzyme Interaction Studies: The compound has been utilized in research focusing on enzyme inhibition and protein interactions. Its amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Mechanism of Action: The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways critical for cellular functions. This property is being explored for its implications in drug design and therapeutic interventions.

Medicine

- Therapeutic Potential: There is ongoing research into the anti-inflammatory and analgesic effects of this compound. Preliminary studies suggest it may have beneficial effects in treating conditions associated with pain and inflammation.

Industry

- Specialty Chemicals Production: The compound is employed in the production of specialty chemicals and intermediates for various industrial applications. Its unique properties make it suitable for developing new materials and processes.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of β-amino acid esters are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of derivatives with varying substituents:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Donating Groups (e.g., Ethyl, Ethoxy) : Increase lipophilicity and may enhance membrane permeability but reduce solubility in aqueous media .

- Electron-Withdrawing Groups (e.g., Nitro, Fluoro) : Improve solubility via polarity and stabilize intermediates in synthetic pathways. Fluorinated derivatives are particularly valued for their metabolic resistance .

Stereochemical Variations

Enantiomeric forms of these compounds exhibit distinct pharmacological profiles. For example:

- Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride and its (3S) -enantiomer (both CAS purity ≥95%) share identical molecular formulas (C₁₁H₁₄ClF₂NO₂) but differ in optical rotation and receptor interactions . Such stereochemical differences are critical in API synthesis, where one enantiomer may drive therapeutic efficacy while the other contributes to off-target effects.

Functional Group Modifications

Table 2: Functional Group Impact on Reactivity

Aminomethyl Groups: Serve as handles for bioconjugation, enabling the development of radiolabeled tracers or antibody-drug conjugates .

Biological Activity

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula, characterized by an ethyl group attached to a phenyl ring:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 258.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, influencing their structure and function. Additionally, the compound may act as an enzyme inhibitor or modulator, impacting several biochemical pathways involved in cellular processes.

Biological Activities

This compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various studies, affecting metabolic pathways related to drug metabolism and detoxification.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may help protect neuronal cells from damage.

- Antidepressant Activity : Research indicates potential antidepressant effects, possibly through interactions with neurotransmitter systems in the brain.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |

| Neuroprotection | Protects neuronal cells from oxidative stress | |

| Antidepressant Effects | Modulates neurotransmitter levels |

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting that the compound may enhance cell viability through antioxidant mechanisms.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that exhibit notable biological activities. Below is a comparison table highlighting these similarities:

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride | Anticancer properties | Methyl substitution on phenyl ring |

| Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride | Enzyme inhibition | Isopropyl group enhancing activity |

| Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate HCl | Antidepressant effects | Bromine substitution for reactivity |

Q & A

Q. What are the key considerations in optimizing the synthesis of Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, protecting the amino group during esterification (e.g., using Boc or Fmoc groups) can prevent side reactions . Solvent choice (e.g., ethanol or dichloromethane) and temperature control (e.g., −10°C for sensitive intermediates) are critical to avoid decomposition . Purification via recrystallization from ethanol/water mixtures improves purity, as demonstrated for structurally similar compounds like Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride . Monitoring reaction progress using TLC or HPLC ensures intermediates are isolated at optimal stages.

Q. How should researchers develop an HPLC method for quantifying the target compound in a reaction mixture?

- Methodological Answer : Use reversed-phase C18 columns (e.g., Purospher® STAR) with a mobile phase combining aqueous buffer (e.g., 0.1% trifluoroacetic acid) and organic modifiers (acetonitrile/methanol) . Detection wavelengths should align with the compound’s UV absorption profile (e.g., 210–260 nm for aromatic amines). Gradient elution (5% to 95% organic phase over 20 minutes) resolves impurities, as seen in impurity profiling of Venlaflaxine Hydrochloride derivatives . Validate the method using spiked standards and ensure linearity (R² > 0.99) across a concentration range of 0.1–100 µg/mL.

Advanced Research Questions

Q. What strategies are effective in identifying and characterizing process-related impurities in this compound?

- Methodological Answer : Impurity identification requires LC-MS/MS for molecular weight determination and fragmentation patterns . For example, ethyl ester hydrolysis byproducts or unreacted intermediates (e.g., 4-ethylphenylpropanoic acid) can be detected using high-resolution mass spectrometry (HRMS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) clarifies structural anomalies, such as regioisomers or stereochemical deviations . Spiking experiments with synthesized impurities (e.g., Ethyl 3-Amino-3-(4-chlorophenyl)propanoate Hydrochloride ) confirm retention times and fragmentation pathways.

Q. How does the substitution pattern on the phenyl ring (e.g., ethyl vs. chloro) influence the compound’s physicochemical properties and biological activity?

- Methodological Answer : Substituent effects are evaluated via comparative studies. For instance, replacing the ethyl group with chloro (as in Ethyl 3-Amino-3-(4-chlorophenyl)propanoate Hydrochloride ) increases lipophilicity (log P measured via shake-flask method). Solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal differences in bioavailability. In vitro bioactivity tests (e.g., enzyme inhibition assays) using analogs like Melphalan flufenamide demonstrate how electronic effects (electron-donating vs. withdrawing groups) modulate target binding.

Q. What are the best practices for evaluating the stability of the hydrochloride salt under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH and 25°C/60% RH for 6–12 months, monitoring degradation via HPLC . Assess hygroscopicity by exposing the compound to controlled humidity chambers (e.g., 30–90% RH) and measuring mass changes. For photostability, use ICH Q1B guidelines with UV light exposure (320–400 nm). Degradation products (e.g., free amine or ester hydrolysis byproducts) are quantified against reference standards like Venlaflaxine Hydrochloride Impurity B .

Q. How can chiral purity be ensured during synthesis, given the compound’s stereochemical sensitivity?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to separate enantiomers, as applied to Ethyl (3R)- and (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride . Polarimetry or circular dichroism (CD) verifies optical rotation consistency (e.g., −6.3° to −7.3° for L-tyrosine derivatives ). Asymmetric synthesis routes, such as enzymatic resolution or chiral auxiliaries, minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.